D2 Binding: 8-OH-3CA vs Apomorphine
The N,N-dipropyl derivative of 3-aminochroman-8-ol (designated DP-8OH-3CA) demonstrates superior potency in displacing the D2-dopaminergic radioligand [³H]-2-(N-propyl-N-2-thienylethylamino)-5-hydroxytetralin compared to both its carbon analog DP-5OH-AT and the reference agonist apomorphine [1]. In competitive binding assays, DP-8OH-3CA exhibited an IC₅₀ value of 8 nM, representing a 1.4-fold improvement over DP-5OH-AT (IC₅₀ = 11 nM) and a 2-fold improvement over apomorphine (IC₅₀ = 16 nM) [1]. This enhanced binding affinity is directly attributable to the oxygen substitution in the chroman ring (replacing the carbon in the tetralin system) combined with the 8-hydroxy substitution pattern.
| Evidence Dimension | D2 dopaminergic receptor binding affinity (radioligand displacement) |
|---|---|
| Target Compound Data | IC₅₀ = 8 nM (DP-8OH-3CA) |
| Comparator Or Baseline | IC₅₀ = 11 nM (DP-5OH-AT); IC₅₀ = 16 nM (Apomorphine) |
| Quantified Difference | 1.4-fold higher affinity vs DP-5OH-AT; 2-fold higher affinity vs apomorphine |
| Conditions | [³H]-2-(N-propyl-N-2-thienylethylamino)-5-hydroxytetralin radioligand displacement assay |
Why This Matters
This direct head-to-head binding data establishes that the 8-hydroxy-3-aminochroman scaffold confers measurably higher D2 receptor affinity than the corresponding 2-aminotetralin scaffold, providing a quantitative basis for selecting this core structure in dopaminergic drug discovery programs.
- [1] Vermue, N. A., Kaptein, B., Tepper, P. G., De Vries, J. B., & Horn, A. S. (1988). Pharmacological profile of N,N-dipropyl-8-hydroxy-3-chromanamine, an oxygen isostere of the dopamine agonist N,N-dipropyl-5-hydroxy-2-aminotetralin with enhanced presynaptic selectivity. Archives Internationales de Pharmacodynamie et de Therapie, 293, 37-56. View Source
